4-Fluoro-2-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a pyridin-3-ylmethyl group attached to a benzenesulfonamide core. The incorporation of fluorine atoms into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields of research and industry.
Mechanism of Action
Target of Action
Similar compounds, such as fluoropyridines, have been used in the synthesis of biologically active compounds, including those used in local radiotherapy for cancer .
Mode of Action
It’s worth noting that fluoropyridines, which share a similar structure, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Biochemical Pathways
Fluoropyridines and related compounds have been noted for their potential in various biological applications .
Result of Action
Related compounds have been studied for their potential in various biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a suitable fluorinated pyridine derivative with a methoxy-substituted benzenesulfonamide. The reaction typically requires the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the sulfonamide and facilitate the nucleophilic attack on the fluorinated pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid derivative.
Reduction: The sulfonamide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-Fluoro-2-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methoxy-N-(2-pyridinyl)benzenesulfonamide
- 2-Fluoro-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide
- 4-Fluoro-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide
Uniqueness
4-Fluoro-2-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the pyridin-3-ylmethyl group further distinguishes it from other fluorinated benzenesulfonamides .
Biological Activity
4-Fluoro-2-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide is a fluorinated pyridine derivative with potential biological activity that has garnered attention in medicinal chemistry. Its unique structural features, including a fluorine atom, a methoxy group, and a pyridin-3-ylmethyl moiety, suggest promising applications in drug discovery and development.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
This structure contributes to its distinct chemical properties, influencing its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The presence of the fluorine atom is known to enhance lipophilicity and metabolic stability, which can improve the efficacy of drug candidates.
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess significant antibacterial and antifungal properties. The Minimum Inhibitory Concentration (MIC) values for related compounds against various bacterial strains are summarized in Table 1.
Compound | Bacterial Strain | MIC (µM) |
---|---|---|
Compound A | E. coli | 8.33 |
Compound B | S. aureus | 5.64 |
Compound C | B. subtilis | 4.69 |
Compound D | P. aeruginosa | 13.40 |
These results suggest that modifications in the structure can lead to enhanced antimicrobial efficacy, making it a candidate for further exploration in drug development.
Anticancer Activity
The compound's potential as an anticancer agent has been investigated through various assays. For instance, similar sulfonamide derivatives have shown cytotoxic effects against several cancer cell lines, with IC50 values indicating their potency:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 0.65 |
A549 (Lung) | 1.54 |
HeLa (Cervical) | 2.41 |
Flow cytometry analysis revealed that these compounds induce apoptosis in cancer cells, suggesting their mechanism of action involves triggering programmed cell death pathways .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in cancer progression and microbial resistance mechanisms. The incorporation of electron-withdrawing groups like fluorine enhances the compound's reactivity and binding affinity to these targets .
Case Studies
Several case studies have documented the effectiveness of similar compounds in preclinical settings:
- Anticancer Efficacy : A study reported that derivatives with a similar structure demonstrated significant growth inhibition in MCF-7 breast cancer cells, with apoptosis confirmed via increased caspase activity.
- Antimicrobial Testing : Another investigation focused on the antibacterial properties against Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a broad-spectrum antimicrobial agent.
Properties
IUPAC Name |
4-fluoro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3S/c1-19-12-7-11(14)4-5-13(12)20(17,18)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEPTXXKGBYTIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641757 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.